N,N-Diacetylcysteine
Description
Overview of N,N-Diacetylcysteine as a Disulfide Dimer of N-Acetylcysteine
N,N-Diacetyl-L-cystine (DiNAC) is chemically defined as the disulfide dimer of N-acetylcysteine (NAC). medchemexpress.com This means that DiNAC is formed through the oxidation of two NAC molecules, which then become linked by a disulfide bond (-S-S-). insights.bioinsights.bio This structural feature is crucial to its biological activity. researchgate.netcaymanchem.comcaymanchem.com While NAC itself is a derivative of the amino acid L-cysteine with an acetyl group attached to the amino group, DiNAC represents a more complex molecule with its own distinct properties. insights.biocymitquimica.com
The formation of DiNAC from NAC can occur when NAC is in solution and exposed to air. insights.bio This oxidation process highlights the inherent reactivity of the thiol group in NAC. The molecular formula for DiNAC is C10H16N2O6S2. cymitquimica.com It is characterized as a white to off-white crystalline solid that is soluble in water and organic solvents, a property that facilitates its use in various biochemical studies. caymanchem.comcymitquimica.com
Historical Context and Evolution of Research on Thiol-Based Compounds in Biological Systems
The investigation of thiol-containing compounds in biological systems has a rich history, rooted in the understanding of their critical roles in cellular processes. Thiols, characterized by the presence of a sulfhydryl (-SH) group, are pivotal in maintaining cellular redox balance and defending against reactive oxygen species (ROS). researchgate.netnih.govcreative-proteomics.com Thiol-based redox systems are believed to have emerged early in evolution across all forms of life to manage cellular redox potentials. researchgate.net
Compounds like the amino acid cysteine, which contains a thiol group, are fundamental building blocks of proteins and play a direct role in protein structure and function through the formation of disulfide bonds. creative-proteomics.comwikipedia.org The study of these compounds has led to the understanding of key antioxidant molecules like glutathione (B108866), a tripeptide containing cysteine, which is essential for detoxifying harmful substances and mitigating oxidative stress. researchgate.netcreative-proteomics.comnih.gov
N-Acetylcysteine (NAC) itself was first patented in 1960 and entered medical use in 1968. wikipedia.org It has been widely used as a mucolytic agent to break down thick mucus and as an antidote for acetaminophen (B1664979) overdose by replenishing glutathione levels. wikipedia.orgsfrbm.orgmdpi.comrjptonline.org The extensive research on NAC and its ability to act as a precursor to L-cysteine and glutathione has paved the way for the investigation of its derivatives, including its oxidized dimer, DiNAC. nih.govsfrbm.org The evolution of this research reflects a growing appreciation for the nuanced roles that different thiol-containing molecules play in health and disease.
Rationale for Investigating this compound in Preclinical Research
The scientific rationale for investigating DiNAC in preclinical research stems from several key observations and hypotheses. A primary driver is its distinct immunomodulatory properties. medchemexpress.comresearchgate.netcaymanchem.comcaymanchem.com Studies have shown that DiNAC can modulate contact sensitivity and delayed-type hypersensitivity reactions in animal models, an effect for which its intact disulfide bridge appears to be essential. researchgate.netcaymanchem.comcaymanchem.com
Furthermore, DiNAC has been explored for its potential anti-atherosclerotic effects. medchemexpress.comresearchgate.netcaymanchem.com Research in hyperlipidemic rabbits has indicated that DiNAC treatment can reduce the development of atherosclerosis, suggesting that immunomodulation could be a novel approach to managing this condition. medchemexpress.comresearchgate.netcaymanchem.com This line of inquiry is partly based on the observation that other compounds with immunomodulatory properties have shown benefits in this area. researchgate.net
The investigation into DiNAC is also fueled by the desire to find more stable and effective derivatives of NAC. frontiersin.orgtandfonline.com While NAC has demonstrated therapeutic benefits, its bioavailability can be limited. tandfonline.com Researchers are exploring whether derivatives like DiNAC might offer improved properties. For instance, it has been suggested that DiNAC could serve as a more stable way to deliver cysteine for the synthesis of glutathione within cells. google.com The compound's potential to influence critical biological pathways, including those related to inflammation and oxidative stress, provides a strong basis for its continued preclinical evaluation. researchgate.netnih.govmdpi.com
| Property | Value/Description | Source(s) |
| Synonyms | N,N'-Diacetylcystine, DiNAC, NSC 203780 | caymanchem.comglpbio.com |
| Molecular Formula | C10H16N2O6S2 | caymanchem.comcymitquimica.com |
| Molecular Weight | 324.4 g/mol | caymanchem.com |
| Appearance | White to off-white crystalline solid | cymitquimica.com |
| Solubility | Soluble in water and organic solvents like ethanol, DMSO, and DMF | caymanchem.comcymitquimica.com |
| Preclinical Research Area | Key Findings | Source(s) |
| Immunomodulation | Potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. The intact disulfide bridge is crucial for this activity. | medchemexpress.cominsights.bioresearchgate.netcaymanchem.comcaymanchem.com |
| Atherosclerosis | Inhibits the development of thoracic aorta atherosclerosis in Watanabe-heritable hyperlipidemic (WHHL) rabbits. | medchemexpress.comresearchgate.netcaymanchem.comcaymanchem.com |
| Endothelial Function | Improves endothelial function in atherosclerotic rabbits. | caymanchem.comcaymanchem.com |
Structure
3D Structure
Properties
CAS No. |
74401-71-1 |
|---|---|
Molecular Formula |
C7H11NO4S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
(2R)-2-(diacetylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H11NO4S/c1-4(9)8(5(2)10)6(3-13)7(11)12/h6,13H,3H2,1-2H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
BSWPGDZSMHQEBE-LURJTMIESA-N |
SMILES |
CC(=O)N(C(CS)C(=O)O)C(=O)C |
Isomeric SMILES |
CC(=O)N([C@@H](CS)C(=O)O)C(=O)C |
Canonical SMILES |
CC(=O)N(C(CS)C(=O)O)C(=O)C |
Other CAS No. |
74401-71-1 |
sequence |
C |
Synonyms |
N,N-diacetylcysteine |
Origin of Product |
United States |
Synthesis and Chemical Modifications of N,n Diacetylcysteine
Synthetic Pathways for Diacetylcysteine Formation
The formation of N,N-Diacetylcysteine, more commonly referred to in the literature as its dimer form N,N'-Diacetyl-L-cystine (DiNAC), can be achieved through several synthetic routes. vulcanchem.com These pathways often start from L-cysteine precursors like N-acetyl-L-cysteine (NAC) or L-cystine itself.
One primary pathway is the oxidation of N-acetyl-L-cysteine (NAC) . In solution, particularly when exposed to air, NAC can undergo oxidation where two molecules are linked via a disulfide bond to form the dimer N,N'-Diacetyl-L-cystine. insights.bioinsights.bio This spontaneous oxidation highlights the stability challenges of NAC in solution but also provides a direct route to its dimer. insights.bio
Another common approach involves the direct acetylation of L-cystine . A patented, single-step process describes the reaction of L-cystine with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in an alcohol-based solvent like methanol (B129727). vulcanchem.comgoogleapis.com This method can be used to directly synthesize the disodium (B8443419) salt of N,N'-Diacetyl-L-cystine with high purity (>95%) and yield (~90%) without the need for chromatographic purification. vulcanchem.comgoogleapis.com The reaction is typically performed in a single vessel, making it efficient for larger-scale production. googleapis.com
A more complex, two-step synthesis has also been developed, starting from di-tert-butyl-L-cystine . google.com
Step 1: Diacetylation. The process begins with the diacetylation of di-tert-butyl-L-cystine using an acetylating agent like acetic anhydride in an aqueous solution. This step forms the intermediate, N,N'-diacetyl-di-tert-butyl-L-cystine, which can be isolated by simple filtration with high yields (greater than 88%). google.com
Step 2: Deprotection. The tert-butyl protecting groups are then removed from the intermediate. This is achieved by heating the compound in the presence of an acid, such as formic acid, which serves as both the reagent and the solvent. The final N,N'-diacetyl-L-Cystine product is then isolated upon solvent evaporation. google.com
A summary of key reaction parameters for a direct acetylation method is provided below.
| Parameter | Value/Condition | Source |
| Starting Material | L-Cystine | googleapis.com |
| Acetylating Agent | Acetyl Chloride or Acetic Anhydride | googleapis.com |
| Solvent | Methanol | vulcanchem.com |
| Base | Sodium Hydroxide (B78521) | googleapis.com |
| Reaction Time | < 3 hours | google.com |
| Yield | ~90% | google.com |
| Purity | >95% | vulcanchem.com |
Strategies for Derivatization and Analogue Preparation of this compound
Derivatization of this compound is employed to modify its physicochemical properties, such as stability and solubility, or to prepare analogues for structure-activity relationship studies.
Salt Formation is a common derivatization strategy.
Inorganic Salts: The preparation of the disodium salt of N,N'-diacetyl-L-cystine is a well-documented example. This can be achieved in a single step by reacting L-cystine with acetyl chloride in methanol containing sodium hydroxide. googleapis.comgoogle.com The resulting disodium salt exhibits different solubility characteristics compared to the parent diacid. google.com A reference standard can be prepared by dissolving N,N'-diacetyl-L-cystine in water and adding sodium bicarbonate. google.com
Organic Salts: To obtain crystalline, non-hygroscopic, and chemically stable forms, organic salts of N,N'-diacetyl-L-cystine have been prepared. google.com This involves reacting the diacid with organic bases. For instance, reacting a crude solution of N,N'-diacetyl-L-cystine with L-lysine produces di-L-lysinium-N,N'-diacetyl-L-cystinate, a salt with favorable physical properties for formulation. google.com
Synthesis of Amides, Esters, and Anilides represents another avenue for creating analogues. Research has described the preparation of various anilides, esters, and amides of N-acetylcysteine and N,S-diacetylcysteine. nih.gov Of particular note are the p-hydroxyanilide derivatives, which have been synthesized due to their specific biological activity profiles. nih.gov
Derivatization for Analytical Purposes is also utilized. For quantitative analysis, N-acetylcysteine can be derivatized online using reagents like ethyl-propiolate (EPL). researchgate.net This reaction is rapid and proceeds under mild aqueous conditions to form a UV-absorbing product, making it suitable for automated analytical techniques like sequential injection analysis. researchgate.net
Advanced Purification and Isolation Techniques for Research-Grade this compound
Obtaining research-grade this compound requires effective purification and isolation techniques to remove starting materials, by-products, and other impurities such as N,S-diacetylcysteine. ijper.org The choice of method often depends on the synthetic route and the nature of the impurities.
Non-Chromatographic Methods:
Precipitation and Crystallization: A common technique involves precipitating the product from the reaction mixture. For instance, after synthesis, an amorphous solid of N,N'-diacetyl-L-cystine can be purified by adding a water-immiscible organic solvent like ethyl acetate (B1210297) and stirring vigorously to induce the precipitation of a higher quality crystalline white solid. google.com
Filtration and Centrifugation: The solid product, once precipitated, is typically isolated by physical means. Vacuum filtration is frequently used to collect the precipitated crystals. google.comrsc.org Alternatively, centrifugation can be employed to separate the solid product from the liquid phase. google.com
Solvent Evaporation: In cases where the product is soluble in the reaction solvent and impurities are minimal, isolation can be achieved by simply evaporating the solvent under reduced pressure. google.comgoogle.com This is often the final step after filtration of by-products. google.com
Chromatographic Methods:
Ion-Exchange Chromatography: For large-scale purification, chromatography on a carboxylated cation exchanger is an effective method. tandfonline.com This technique can be used to purify diacetylated peptides, and it avoids the need for salt-containing elution systems by using an ethanol/acidic water mixture as the eluent. The purified product can then be isolated directly by evaporation and lyophilisation, yielding high purity (e.g., 98%). tandfonline.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful analytical technique for assessing the purity of N,N'-Diacetyl-L-cystine and separating it from related substances like NAC. insights.bio A stability-indicating RP-HPLC method can effectively separate and quantify both NAC and its oxidized dimer, Di-NAC, in various media, making it an essential tool for quality control during and after synthesis. insights.bio Such methods are crucial for detecting and quantifying impurities to ensure the final product meets research-grade standards. google.com
The table below summarizes various purification techniques.
| Technique | Description | Purpose | Source |
| Precipitation | Addition of a water-immiscible solvent (e.g., ethyl acetate) to an amorphous solid. | To obtain a higher quality crystalline solid. | google.com |
| Filtration/Centrifugation | Physical separation of the solid product from the reaction mixture. | Isolation of the precipitated product. | google.com |
| Solvent Evaporation | Removal of solvent under reduced pressure. | Isolation of the final product. | google.com |
| Ion-Exchange Chromatography | Separation based on charge using a carboxylated cation exchanger. | Large-scale purification with high purity yield. | tandfonline.com |
| RP-HPLC | Separation based on hydrophobicity. | Purity assessment and quantification of product and impurities. | insights.bioinsights.bio |
Advanced Analytical Methodologies for N,n Diacetylcysteine Quantification and Characterization in Research Matrices
Chromatographic Techniques for N,N-Diacetylcysteine and its Metabolites
Chromatographic methods are central to the separation, identification, and quantification of this compound and its metabolites. These techniques offer high resolution and sensitivity, making them indispensable in research settings.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of this compound. insights.bioresearchgate.net Method development often involves optimizing the mobile phase composition, stationary phase, flow rate, and detection wavelength to achieve adequate separation from related substances. insights.bio
A stability-indicating RP-HPLC assay method has been developed for the simultaneous determination of N-acetyl-L-cysteine (NAC) and its oxidized form, N,N'-Diacetyl-L-Cystine (Di-NAC), in cell culture media. insights.bioinsights.bio This is crucial as NAC can oxidize to Di-NAC in solution. insights.bio One such method utilized a C18 column with a mobile phase of acetonitrile (B52724) and water (4:96 v/v) containing 0.1% trifluoroacetic acid, with UV detection at 212 nm. insights.bioinsights.bio This simple and cost-effective method avoids the need for internal standards, ion-pairing agents, or derivatization. insights.bio
Validation of these RP-HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). insights.bioinsights.bio For instance, a validated method demonstrated good linearity for both NAC and Di-NAC, with high correlation coefficients (R² = 1.00). insights.bioinsights.bio
Below is a table summarizing typical validation parameters for an RP-HPLC method for this compound and N-acetyl-L-cysteine:
| Parameter | N-acetyl-L-cysteine (NAC) | N,N'-Diacetyl-L-Cystine (Di-NAC) |
| Linearity Range | 0.0003 - 0.01 mg/mL | 0.0003 - 0.01 mg/mL |
| Correlation Coefficient (R²) | 1.00 | 1.00 |
| Limit of Detection (LOD) | 0.0001 mg/mL | 0.00015 mg/mL |
| Limit of Quantification (LOQ) | 0.00018 mg/mL | 0.00045 mg/mL |
This data is based on a specific validated RP-HPLC method and may vary depending on the exact experimental conditions. insights.bioinsights.bio
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the sensitive and specific detection and identification of this compound and its metabolites, particularly in complex biological matrices like urine and plasma. nih.govinnovareacademics.in These techniques are often employed when high sensitivity and structural confirmation are required. nih.gov
One approach for identifying thioethers of N-acetyl-L-cysteine involves a combination of constant neutral loss scans and product ion scans on a linear ion trap mass spectrometer. nih.gov This method allows for the detection of unknown metabolites by identifying common structural features. nih.gov LC-MS/MS methods have been successfully used to identify various metabolites of related compounds in urine and bile, such as N,N'-diacetyl-4,4'-diaminobenzhydrol and N,N'-diacetyl-4,4'-diaminophenylmethane. europa.eu The high sensitivity of these methods allows for the detection of metabolites at very low concentrations. nih.gov
Ion pair chromatography is another valuable technique for the analysis of this compound and its related impurities. researchgate.netinnovareacademics.inijper.org This method is particularly useful for separating ionic or highly polar compounds that are not well-retained on traditional reversed-phase columns. ijper.org
In this technique, an ion-pairing reagent, such as octyl sodium sulfate, is added to the mobile phase. nih.gov This reagent forms a neutral ion pair with the charged analyte, which can then be retained and separated by the non-polar stationary phase. nih.gov A reversed-phase ion pair chromatographic method has been developed using a C18 column and a mobile phase containing octane (B31449) sulphonate to quantify related substances in effervescent tablets. ijper.org This approach has proven effective in separating N,N'-diacetylcystine from other impurities. ijper.org
Spectroscopic and Electrochemical Methods in this compound Research
Beyond chromatography, spectroscopic and electrochemical methods offer alternative and sometimes complementary approaches for the analysis of this compound.
UV-Visible spectrophotometry can be a simple and accessible method for the quantification of N-acetylcysteine, with a maximum absorbance often observed around 235 nm in a sodium hydroxide (B78521) solution. innovareacademics.in However, its application to this compound would require specific method development.
Electrochemical methods, such as linear and cyclic voltammetry on a gold electrode, have been investigated for the analysis of N-acetyl-L-cysteine. researchgate.net These techniques are based on the electrochemical oxidation of the thiol group. researchgate.net The electrochemical behavior is dependent on factors like pH and scan rate. researchgate.net While direct electrochemical methods for this compound are less common, a liquid chromatography method with a dual-electrode amperometric detector has been used for the determination of N-acetylcysteine and its disulfides, including by extension this compound, in urine. nih.gov This detector can quantify both thiols and disulfides. nih.gov
Quality Control Protocols and Method Validation Strategies for Research Studies (e.g., ICH Guidelines)
Rigorous quality control and method validation are essential to ensure the reliability and reproducibility of analytical data in research involving this compound. The International Council for Harmonisation (ICH) provides a widely accepted framework for validating analytical procedures. insights.biomdpi.comnih.gov
The validation of an analytical method according to ICH guidelines typically involves assessing the following characteristics: nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. insights.bioinsights.bio
Accuracy: The closeness of the test results obtained by the method to the true value. insights.bionih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). insights.bionih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. insights.biomdpi.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. insights.biomdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. insights.bio
A summary of these validation characteristics is provided in the table below:
| Validation Characteristic | Description |
| Specificity | Ability to differentiate and quantify the analyte in the presence of other components. |
| Linearity | Proportional relationship between the analytical signal and the concentration of the analyte. |
| Accuracy | Closeness of the measured value to the true value. |
| Precision | Reproducibility of the results under the same conditions (repeatability) and under different conditions (intermediate precision). |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately and precisely measured. |
| Robustness | The ability of the method to withstand small, deliberate changes in analytical parameters. |
By adhering to these validation protocols, researchers can ensure that the data generated for this compound and its metabolites are accurate, reliable, and fit for purpose in research applications. nih.gov
Mechanistic Elucidation of N,n Diacetylcysteine Biological Actions
Interactions with Cellular Redox Homeostasis
The balance between oxidants and antioxidants, known as redox homeostasis, is crucial for normal cellular function. DiNAC has been shown to modulate this delicate balance through several mechanisms.
Influence on Intracellular Glutathione (B108866) (GSH) Biosynthesis and Cycling Pathways
Glutathione (GSH) is a critical intracellular antioxidant. rjptonline.org The synthesis of GSH is dependent on the availability of its constituent amino acids, particularly cysteine. mdpi.com N,N-Diacetylcysteine can serve as a source of cysteine for GSH synthesis. google.com It is believed that proteases within the body can cleave the N-acetyl bonds of DiNAC, ultimately generating cystine, which is then reduced to cysteine intracellularly. google.com This cysteine can then be utilized in the synthesis of glutathione. google.com
However, the effect of DiNAC on cellular GSH levels can be complex. In one study on human melanoma cells, treatment with N,N-diacetyl-L-cystine led to a decrease in cellular glutathione content without causing apparent cell toxicity. nih.gov This contrasts with the effects of L-NAC, which showed varied effects on GSH levels and was associated with cell injury at certain concentrations and exposure times. nih.gov Conversely, N-acetyl-D-cysteine (D-NAC), an analog, did not influence GSH levels in the same study. nih.gov It is important to note that D-NAC cannot be incorporated into the glutathione metabolic pathway. medchemexpress.com These findings suggest that the impact of DiNAC on GSH homeostasis may be cell-type specific and influenced by various factors.
The metabolism of NAC can lead to the formation of N,N'-diacetyl cysteine, among other metabolites. mdpi.com The replenishment of GSH levels is a key mechanism of action for NAC, particularly in counteracting xenobiotic-induced GSH depletion. mdpi.com While the direct conversion of DiNAC to cysteine for GSH synthesis is a plausible pathway, the precise dynamics and regulatory aspects of this process require further investigation.
Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) in In Vitro Systems
While N-acetylcysteine (NAC) is recognized for its ability to directly scavenge certain reactive oxygen species (ROS) and reactive nitrogen species (RNS), the direct scavenging activity of this compound is less characterized. mdpi.comresearchgate.net NAC has been shown to react with hydroxyl radicals (•OH), nitrogen dioxide (•NO2), and hypochlorous acid (HOCl). mdpi.commdpi.com However, its direct reactions with superoxide (B77818) (O2•−), hydrogen peroxide (H2O2), and peroxynitrite are comparatively slow. mdpi.com Some research suggests that the direct radical scavenging activity of NAC may not be its primary antioxidant mechanism in vivo due to the significantly higher reaction rates of antioxidant enzymes. nih.gov
The antioxidant properties of NAC are often attributed to its free thiol group, which can interact with the electrophilic groups of ROS. insights.bio As the oxidized disulfide form of NAC, DiNAC lacks this free thiol group. researchgate.net Therefore, its direct scavenging capacity is likely different from that of NAC. It is plausible that any direct scavenging activity of DiNAC would first require its intracellular reduction to NAC. The pro-oxidant activity of thiols, including NAC, has also been noted, particularly in the presence of transition metals, leading to the generation of ROS. mdpi.com
Role in Thiol-Disulfide Exchange Reactions and Disulfide Bond Reduction
Thiol-disulfide exchange reactions are vital for various biological processes, including protein folding and the regulation of protein function. N-acetylcysteine (NAC) can participate in these reactions due to its free sulfhydryl group, which can reduce disulfide bonds in proteins. researchgate.netnih.gov This is the basis for its mucolytic activity, where it breaks down disulfide bonds in mucus proteins. nih.gov
As the disulfide dimer of NAC, this compound (DiNAC) itself is a product of oxidation. nih.gov Its ability to directly reduce disulfide bonds is not expected. However, once intracellularly reduced to NAC, it can contribute to the cellular pool of reducing thiols. This NAC can then participate in thiol-disulfide exchange reactions, potentially liberating other thiols like cysteine from protein-cysteine mixed disulfides. nih.gov The synthesis of novel dithiol compounds based on L-cysteine and cysteamine (B1669678) has demonstrated the potential for creating effective disulfide-reducing agents. acs.orgacs.org
Modulation of Intracellular Signaling Cascades
This compound has been shown to influence key intracellular signaling pathways that are central to inflammation and cellular stress responses.
Nuclear Factor-kappa B (NF-κB) Pathway Interactions in Cellular Models
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govpnas.org
This compound (DiNAC) has been shown to modulate the NF-κB pathway. In a study on experimental non-alcoholic steatohepatitis, DiNAC treatment suppressed the expression of NF-κB mRNA in the liver, leading to a reduction in inflammatory cytokines like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.gov Another compound, N,N'-diacetyl-p-phenylenediamine (DAPPD), has been shown to suppress the expression of NLRP3 inflammasome-associated proteins by impacting the NF-κB pathway. nih.gov
Interestingly, a study investigating the effects of a cystine derivative, N,N'-diacetyl-L-cystine dimethylester (DACDM), on UVB-induced NF-κB activation found that DACDM prevented the activated NF-κB from binding to DNA without affecting I-κB degradation. capes.gov.br This is in contrast to NAC, which suppressed I-κB degradation but not the DNA binding of activated NF-κB. capes.gov.br This suggests that different derivatives of cystine can modulate the NF-κB pathway at distinct points.
Mitogen-Activated Protein Kinase (MAPK) Cascades in Preclinical Contexts
Mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways involved in cellular responses to a wide range of stimuli, including stress and inflammation. nih.gov The MAPK family includes p38 MAPK, JNK, and ERK.
While direct studies on the effect of this compound on MAPK pathways are limited, research on its precursor, NAC, provides some insights. NAC has been shown to attenuate the activation of p38 MAPK and JNK signaling pathways. nih.govfrontiersin.org For instance, NAC can suppress p38/JNK signaling in response to oxidative stress in the hippocampus of depressed rats. frontiersin.org In human pulmonary vascular endothelial cells, NAC attenuates TNF-α-induced p38 MAP kinase activation. nih.gov The mechanism for this is thought to be related to the regulation of cellular redox status by intracellular GSH. nih.gov Given that DiNAC can serve as a precursor for NAC and subsequently GSH, it is plausible that it could indirectly modulate MAPK signaling pathways through its influence on cellular redox balance.
Influence on Gene Expression and Protein Regulation in Research Systems
This compound (DiNAC) has been shown to modulate gene expression and protein regulation in various research models. In a study utilizing a human monocytic cell line (THP-1) differentiated into macrophage-like cells, DiNAC induced alterations in the gene expression profile. nih.gov This investigation, which employed a modified cDNA representational difference analysis (RDA) protocol, identified differentially expressed gene sequences, including those with known roles in atherosclerosis and cholesterol biosynthesis, as well as genes not previously associated with these processes. nih.gov
Furthermore, research in a rat model of non-alcoholic steatohepatitis (NASH) induced by a high-fat diet demonstrated that DiNAC treatment significantly suppressed the expression of nuclear factor kappa B (NF-κB) mRNA in the liver. nih.gov This effect on NF-κB, a key transcription factor involved in inflammatory responses, was dose-dependent. nih.gov The downregulation of NF-κB mRNA expression by DiNAC correlated with a reduction in the production of inflammatory cytokines. nih.gov These findings suggest that DiNAC's therapeutic effects may be partly mediated through its ability to regulate the expression of critical genes involved in inflammation and metabolic pathways.
| Model System | Key Findings | Affected Genes/Proteins | Reference |
|---|---|---|---|
| Human Monocytic Cell Line (THP-1) | Altered gene expression profile. | Genes related to atherosclerosis and cholesterol biosynthesis. | nih.gov |
| Rat Model of NASH | Suppressed NF-κB mRNA expression in the liver. | NF-κB | nih.gov |
Immunomodulatory Mechanisms
This compound is recognized for its immunomodulating properties, which are considered central to its biological actions. medchemexpress.comresearchgate.net The mechanisms are thought to involve the attenuation of signaling pathways sensitive to oxidants, such as the NF-κB and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov By modulating these pathways, DiNAC can influence the production of pro-inflammatory cytokines and regulate immune cell functions. nih.govrjptonline.orgmdpi.com This immunomodulatory capacity is a key aspect of its therapeutic potential in conditions with an inflammatory component. researchgate.net
Regulation of Inflammatory Mediator Production (e.g., Cytokines, Chemokines) in In Vitro and Animal Models
In preclinical studies, this compound has demonstrated a significant ability to regulate the production of inflammatory mediators. In a rat model of non-alcoholic steatohepatitis (NASH), DiNAC treatment strongly reduced the generation of inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.gov This reduction was linked to the downregulation of NF-κB. nih.gov
The parent compound, N-acetylcysteine (NAC), from which DiNAC is a disulfide dimer, has also been shown to influence cytokine production. medchemexpress.com In vitro studies with human peripheral blood mononuclear cells (PBMCs) indicated that NAC can modulate cytokine secretion, although the effects can be complex. nih.gov For instance, one study reported that NAC upregulated the production of pro-inflammatory cytokines like IL-1β and IFN-γ while downregulating the anti-inflammatory cytokine IL-10 when stimulated with anti-CD3 antibodies or phytohaemagglutinin. nih.gov Conversely, other research suggests NAC generally decreases the synthesis of cytokines like TNF-α and interleukins by inhibiting NF-κB activity. nih.govrjptonline.org This inhibitory action on NF-κB is a recurring theme in the anti-inflammatory effects observed with NAC and its derivatives. nih.govrjptonline.org
| Model | Compound | Effect on Inflammatory Mediators | Reference |
|---|---|---|---|
| Rat Model of NASH | This compound | Reduced IL-6, TNF-α, and IL-1β | nih.gov |
| Human PBMCs (in vitro) | N-Acetylcysteine | Upregulated IL-1β, IFN-γ; Downregulated IL-10 (stimulant-dependent) | nih.gov |
| General (in vitro) | N-Acetylcysteine | Decreased synthesis of TNF-α and interleukins | nih.govrjptonline.org |
Effects on Immune Cell Function and Activation in Preclinical Models
This compound and its related compound, N-acetylcysteine, have been shown to affect the function and activation of various immune cells in preclinical settings. This compound is described as a potent modulator of contact sensitivity and delayed-type hypersensitivity reactions in rodents, indicating a direct influence on T-cell mediated immune responses. medchemexpress.com
N-acetylcysteine has been observed to inhibit the activation and recruitment of inflammatory cells such as neutrophils and macrophages. nih.govmdpi.com This can lead to a reduction in tissue inflammation. nih.govmdpi.com In vitro experiments have shown that NAC can reduce the frequency of monocytes producing the anti-inflammatory cytokine IL-10, potentially shifting the local immune environment. frontiersin.org The same study also noted a reduction in the frequency of activated CD4+ and CD8+ T cells expressing pro-inflammatory cytokines. frontiersin.org Furthermore, NAC has been reported to influence the balance between Th1 and Th2 cells, which are critical subsets of T-helper cells that orchestrate different types of immune responses. mdpi.com By altering intracellular thiol levels, NAC may help stimulate specific cytokine profiles associated with either Th1 (e.g., TNF-α, IL-12) or Th2 (e.g., IL-10) cells. mdpi.com
| Compound | Model | Effect on Immune Cells | Reference |
|---|---|---|---|
| This compound | Rodents | Modulates contact sensitivity and delayed-type hypersensitivity (T-cell mediated). | medchemexpress.com |
| N-Acetylcysteine | General Preclinical Models | Inhibits activation and recruitment of neutrophils and macrophages. | nih.govmdpi.com |
| N-Acetylcysteine | Human PBMCs (in vitro) | Reduces IL-10 producing monocytes and activated CD4+/CD8+ T cells. | frontiersin.org |
| N-Acetylcysteine | General Preclinical Models | Influences the balance of Th1 and Th2 cells. | mdpi.com |
Preclinical Research on N,n Diacetylcysteine in Model Systems
In Vitro Cellular and Biochemical Investigations
In vitro studies provide a foundational understanding of a compound's biological effects at the cellular and molecular level. Research on DiNAC has utilized a range of cultured mammalian cells, cell lines, and cell-free systems to elucidate its mechanisms of action.
Studies in Cultured Mammalian Cells and Cell Lines
Investigations using cultured mammalian cells have been instrumental in characterizing the cellular responses to DiNAC. Dulbecco's Modified Eagle's Medium (DMEM) is a commonly used medium for culturing a wide variety of mammalian cell types and lines in these studies. insights.bio
Research has shown that DiNAC can modulate cellular processes in various cell types. For instance, studies on human B lymphocytes revealed that DiNAC, along with its analog hexamethylenebisacetamide (HMBA), inhibited the proliferative response of these cells when stimulated with anti-mu and formalinized Cowan I strain Staphylococcus aureus (SAC). oup.com This inhibitory effect was specific to this mode of activation, as the proliferation of T cells stimulated with phytohemagglutinin (PHA) and transformed human B cells was not affected. oup.com
In the context of endothelial cells, treatment of human umbilical vein endothelial cells (HUVEC) with NAC, a related compound, has been shown to block the interleukin-4-induced expression of vascular cell adhesion molecule-1, a key factor in the adhesion of immune cells to the blood vessel lining during the development of atherosclerosis. mdpi.com While this study focused on NAC, it provides a basis for investigating similar effects of DiNAC.
Furthermore, studies have explored the impact of related compounds on various cell lines, providing insights that may be relevant to DiNAC research. For example, N-acetylcysteine has been shown to inhibit cell growth and proliferation in several cancer cell lines. sfrbm.org In human-derived HepG2 cells, NAC demonstrated protective effects against cisplatin-induced DNA damage and apoptosis. researchgate.net
The table below summarizes key findings from studies on DiNAC and related compounds in cultured mammalian cells.
| Cell Line/Type | Compound | Key Findings |
| Human B Lymphocytes | N,N-Diacetylcysteine (DiNAC) | Inhibited proliferative response to anti-mu and SAC stimulation. oup.com |
| Human Umbilical Vein Endothelial Cells (HUVEC) | N-acetylcysteine (NAC) | Blocked IL-4-induced expression of VCAM-1. mdpi.com |
| Human THP-1 cells | N-acetylcysteine (NAC) | Decreased cell viability at concentrations of 6 mM or higher. mdpi.com |
| Human derived HepG2 cells | N-acetylcysteine (NAC) | Protected against cisplatin-induced DNA damage and apoptosis. researchgate.net |
Investigations in Cell-Free Systems and Artificial Membrane Models
Cell-free systems and artificial membrane models offer a simplified environment to study specific biochemical reactions and molecular interactions without the complexity of a living cell. Research has shown that NAC exhibits antioxidant activity in both cell-free and cellular systems. insights.bio
In a cell-free system, N-acetylcysteine amide (AD4), a derivative of NAC, was shown to react with oxidized glutathione (B108866) (GSSG) to generate reduced glutathione (GSH). nih.gov This thiol-disulfide exchange is a proposed mechanism for its antioxidant effects. nih.gov The electrosynthesis of NAC from the electroreduction of DiNAC has been demonstrated using a Polymer Electrolyte Membrane Electrochemical Reactor (PEMER), highlighting the chemical relationship between these compounds. researchgate.net
These studies in simplified systems are crucial for understanding the fundamental chemical properties of DiNAC and its interactions with other molecules, which in turn informs its biological activity.
Effects on Cellular Viability and Apoptosis in Controlled Research Settings
The effect of DiNAC and its related compound NAC on cell viability and apoptosis (programmed cell death) has been a subject of investigation in various cell types.
Studies have shown that at higher concentrations, NAC can decrease cell viability. insights.bio For example, in human THP-1 cells, viability was significantly reduced when exposed to NAC at a concentration of 6 mM or higher. mdpi.com In H9c2 cells, a cardiomyocyte cell line, NAC was found to induce apoptosis in a dose-dependent manner through a mitochondria-dependent pathway. nih.gov Similarly, dental monomers induced a dose-dependent decrease in the viability of human dental pulp cells, which was accompanied by an increase in apoptotic and necrotic cells. plos.org
Conversely, NAC has also demonstrated protective effects against apoptosis. In human dental pulp cells, co-treatment with NAC restored cell viability and prevented the release of cytochrome C from mitochondria, a key step in the intrinsic apoptotic pathway. plos.org It also protected against apoptosis induced by the chemotherapeutic agent cisplatin (B142131) in HepG2 cells. researchgate.net Furthermore, NAC has been shown to reduce C-reactive protein-induced apoptosis in endothelial progenitor cells in vitro. mdpi.com
The table below presents a summary of the effects of NAC on cellular viability and apoptosis in different cell models.
| Cell Line/Type | Compound | Effect on Viability/Apoptosis |
| Human THP-1 cells | N-acetylcysteine (NAC) | Decreased viability at ≥ 6 mM. mdpi.com |
| H9c2 cells | N-acetylcysteine (NAC) | Induced apoptosis. nih.gov |
| Human Dental Pulp Cells | N-acetylcysteine (NAC) | Restored viability and prevented apoptosis induced by dental monomers. plos.org |
| HepG2 cells | N-acetylcysteine (NAC) | Protected against cisplatin-induced apoptosis. researchgate.net |
| Endothelial Progenitor Cells | N-acetylcysteine (NAC) | Reduced C-reactive protein-induced apoptosis. mdpi.com |
Application in Cell Culture Media Supplementation and Stability Studies
N-acetylcysteine is used as a supplement in cell culture media. insights.bioinsights.bio It has been used as a component of intestinal basal medium for the culture of mouse intestinal stem cells and as a component of expansion medium. sigmaaldrich.com Supplementing animal-protein free medium with NAC has been shown to improve cell viability, increase cell growth, and reduce the average cell doubling time of NS0 Cell Line 2. google.com
However, the stability of NAC in solution is a critical consideration. NAC is known to oxidize and degrade when in solution and exposed to air. insights.bio This oxidation can lead to the formation of DiNAC. insights.bio Stability studies have been conducted to determine the intrinsic stability of NAC in cell culture media under different environmental conditions such as temperature. insights.bioinsights.bio A reverse phase high-performance liquid chromatographic (RP-HPLC) method has been developed to separate and quantify both NAC and DiNAC in cell culture media, which is crucial for accurately assessing their respective concentrations and effects in in vitro experiments. insights.bioinsights.bio
In Vivo Animal Model Studies
In vivo studies in animal models are essential for understanding the physiological and pathological effects of a compound in a whole organism. Research on DiNAC has utilized various animal models to investigate its role in conditions related to oxidative stress and inflammation.
Models of Oxidative Stress and Inflammation in Rodents and Other Species
DiNAC has been investigated in several animal models of oxidative stress and inflammation, demonstrating its potential as a modulator of the immune system. researchgate.net
In a high-fat diet (HFD)-induced non-alcoholic steatohepatitis (NASH) model in Sprague-Dawley rats, DiNAC treatment for 8 weeks was shown to alleviate liver injury. researchgate.net This was evidenced by a significant reduction in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). researchgate.net Histological analysis revealed that DiNAC improved the liver architecture. researchgate.net Furthermore, DiNAC strongly reduced the production of inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β), through the downregulation of nuclear factor kappa B (NF-κB). researchgate.net
In a model of contact sensitivity/delayed-type hypersensitivity (DTH) reactions in BALB/c mice, oral treatment with DiNAC led to an enhancement of the contact sensitivity reaction to oxazolone (B7731731). researchgate.net Notably, DiNAC was found to be 100 to 1000 times more potent than NAC in this model, suggesting that it does not simply act as a prodrug for NAC. researchgate.net
In the context of atherosclerosis, a study using Watanabe heritable hyperlipidemic (WHHL) rabbits, a model for familial hypercholesterolemia, showed that DiNAC treatment reduced thoracic aorta atherosclerosis by 50% without affecting plasma lipid levels. medchemexpress.comresearchgate.net This finding suggests that the anti-atherosclerotic properties of DiNAC may be related to its immunomodulatory effects rather than lipid-lowering mechanisms. researchgate.net
The following table summarizes the key findings from in vivo studies of DiNAC in various animal models.
| Animal Model | Species | Key Findings |
| High-Fat Diet-Induced NASH | Rat (Sprague-Dawley) | Reduced liver enzymes (ALT, AST), improved liver histology, and decreased inflammatory cytokines (IL-6, TNF-α, IL-1β) via NF-κB downregulation. researchgate.net |
| Contact Sensitivity/DTH | Mouse (BALB/c) | Enhanced contact sensitivity reaction to oxazolone; 100-1000 times more potent than NAC. researchgate.net |
| Atherosclerosis (WHHL) | Rabbit | Reduced thoracic aorta atherosclerosis by 50% without affecting plasma lipid levels. medchemexpress.comresearchgate.net |
Cardiovascular Research Models, including Atherosclerosis in Rabbit Models
This compound (DiNAC), the disulfide dimer of N-acetylcysteine, has been investigated for its potential anti-atherosclerotic properties, primarily using the Watanabe heritable hyperlipidemic (WHHL) rabbit model, which is a recognized model for familial hypercholesterolemia. researchgate.netmedchemexpress.comchemsrc.com Research suggests that DiNAC's mechanism of action is linked to its immunomodulatory effects rather than direct antioxidant properties or effects on plasma lipid levels. researchgate.netsigmaaldrich.com
Studies have shown that DiNAC administration to WHHL rabbits can significantly inhibit the development of atherosclerosis. researchgate.netnih.gov In one key study, treatment over a 12-week period resulted in a 50% reduction in thoracic aorta atherosclerosis without altering plasma lipid levels. researchgate.netmedchemexpress.com This anti-atherosclerotic effect is thought to be related to the compound's immunomodulating capabilities, which are also observed in its enhancement of contact sensitivity reactions in mice. researchgate.netsigmaaldrich.com
Beyond reducing atherosclerotic lesions, DiNAC has been shown to improve endothelial function, a critical factor in cardiovascular health. researchgate.netcaymanchem.comnih.gov In 40-week-old WHHL rabbits, a significant improvement in endothelium-mediated dilatation was observed after just three weeks of treatment, with further enhancement after eight weeks. researchgate.netnih.gov In vitro experiments on isolated aortic rings from these rabbits confirmed that DiNAC improved endothelium-dependent relaxations, particularly in the abdominal aorta. researchgate.netnih.gov This improvement in endothelial function appears to be independent of the extent of atherosclerosis. nih.gov The proposed mechanism for this effect involves the enhancement of nitric oxide synthase (NOS) activity. researchgate.net
Research Findings in Cardiovascular Rabbit Models
| Model System | Compound | Key Findings | Citations |
| Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | This compound | Reduced thoracic aorta atherosclerosis by 50% after 12 weeks. | researchgate.netmedchemexpress.com |
| Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | This compound | Did not affect plasma lipid levels. | researchgate.netmedchemexpress.comnih.gov |
| Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | This compound | Significantly improved endothelium-mediated dilatation in vivo. | researchgate.netnih.gov |
| Isolated Aortic Rings (from WHHL Rabbits) | This compound | Improved endothelium-dependent relaxations in the abdominal aorta. | researchgate.netnih.gov |
Neurological and Neurodegenerative Disease Models in Animals
While the parent compound N-acetylcysteine (NAC) has been extensively studied in various animal models of neurological and neurodegenerative diseases, specific research on this compound (DiNAC) in this area is limited in the available literature. mdpi.comnih.govnih.gov Studies on NAC have explored its neuroprotective potential in models of Alzheimer's disease, Huntington's disease, Parkinson's disease, and cerebral ischemia, often attributed to its antioxidant and anti-inflammatory properties. mdpi.comnih.govfrontiersin.orgfrontiersin.org
However, research on a structurally related compound, N,N'-diacetyl-p-phenylenediamine (DAPPD), offers some insight into how diacetyl-containing molecules might function in neurodegenerative contexts. pnas.orgnih.govmdpi.com In transgenic mouse models of Alzheimer's disease (APP/PS1 and 5x_FAD_), DAPPD was found to restore the phagocytic ability of microglia. pnas.orgnih.gov This enhanced microglial function led to a reduction in cerebral amyloid-β (Aβ) accumulation and an improvement in cognitive deficits. pnas.orgnih.gov The mechanism was linked to the suppression of the NLRP3 inflammasome and the NF-κB pathway. nih.govmdpi.com These findings with DAPPD suggest that targeting microglial function and neuroinflammation with related chemical structures could be a viable strategy, though direct evidence for DiNAC in these models is currently lacking. pnas.org
Research Findings in Neurodegenerative Disease Animal Models
| Model System | Compound | Key Findings | Citations |
| APP/PS1 & 5x_FAD Transgenic Mice (Alzheimer's Disease Models) | N,N'-diacetyl-p-phenylenediamine (DAPPD) | Restored microglial phagocytosis. | pnas.orgnih.gov |
| APP/PS1 & 5x_FAD_ Transgenic Mice (Alzheimer's Disease Models) | N,N'-diacetyl-p-phenylenediamine (DAPPD) | Reduced cerebral amyloid-β (Aβ) levels. | pnas.orgnih.gov |
| APP/PS1 & 5x_FAD_ Transgenic Mice (Alzheimer's Disease Models) | N,N'-diacetyl-p-phenylenediamine (DAPPD) | Improved cognitive defects. | pnas.orgnih.gov |
| APP/PS1 & 5x_FAD_ Transgenic Mice (Alzheimer's Disease Models) | N,N'-diacetyl-p-phenylenediamine (DAPPD) | Suppressed NLRP3 inflammasome and NF-κB pathway. | nih.govmdpi.com |
Applications in Bone Tissue Engineering and Regeneration Models
The potential application of this compound in bone tissue engineering and regeneration models has not been substantially documented in existing preclinical research. In contrast, its precursor, N-acetylcysteine (NAC), has been the subject of numerous studies in this field. frontiersin.orgresearchgate.netnih.govnih.gov
Research on NAC has shown that it can enhance the osteogenic differentiation of various cell types, including bone marrow stromal cells and mouse calvarial cells. researchgate.netnih.gov Studies indicate that NAC promotes the formation of a mineralized matrix and upregulates the expression of bone-related genes. researchgate.net In a rat model with a critical-size femoral bone defect, the addition of NAC to a collagenous sponge accelerated and completed the closure of the defect with thick, compact bone. researchgate.netnih.gov The mechanism for NAC's osteogenic effects is thought to involve the modulation of cellular redox status, an increase in glutathione synthesis, and the inhibition of the RhoA signaling pathway. frontiersin.orgnih.gov These findings highlight the potential of targeting oxidative stress in bone regeneration, but similar studies specifically evaluating this compound are needed to determine if it possesses comparable or distinct activities in this context. researchgate.net
Exploration in Other Disease-Specific Animal Models for Mechanistic Insight
Beyond cardiovascular research, this compound has been explored in other animal models to understand its mechanistic properties, particularly its function as an immunomodulator. researchgate.netchemsrc.com A significant area of this research has been in models of delayed-type hypersensitivity (DTH). medchemexpress.comcaymanchem.com In rodent models, DiNAC has been identified as a potent modulator of contact sensitivity/DTH reactions, an effect for which its intact disulfide bridge is crucial. medchemexpress.comcaymanchem.com
The immunomodulatory effects of DiNAC have also been tested in a murine model of systemic lupus erythematosus (SLE), an autoimmune disease. google.com In MRL lpr/lpr mice, which spontaneously develop symptoms like glomerulonephritis, administration of a salt of DiNAC (di-L-lysinium-N,N'-diacetyl-L-cystinate) was studied for its effects on disease progression and survival rate. google.com Furthermore, in experimental rat tumor models (mammary carcinoma and glioma), DiNAC demonstrated a static effect on tumor outgrowth, which was absent in immunodeficient mice, suggesting the effect is mediated via the immune system rather than a direct action on tumor cells. google.com Separately, DiNAC has been investigated for its potential as a thrombolytic agent, where it showed efficacy in lysing clots formed under arterial flow conditions in vitro, though it did not lyse red fibrinous clots formed in stagnant conditions. researchgate.net
Research Findings in Other Disease-Specific Animal Models
| Model System | Compound | Disease/Condition Model | Key Findings | Citations |
| Rodents (Mice) | This compound | Contact Sensitivity/Delayed Type Hypersensitivity | Potently modulates immune reactions. | medchemexpress.comchemsrc.comcaymanchem.com |
| MRL lpr/lpr Mice | di-L-lysinium-N,N'-diacetyl-L-cystinate | Systemic Lupus Erythematosus (SLE) | Studied for effects on glomerulonephritis and survival. | google.com |
| Rat Tumor Models (Mammary Carcinoma, Glioma) | This compound | Cancer | Inhibited tumor growth, an effect mediated by the immune system. | google.com |
| In Vitro Clot Model | This compound | Thrombosis | Demonstrated thrombolytic efficacy against clots formed under arterial flow. | researchgate.net |
Pharmacokinetic and Metabolic Studies of N,n Diacetylcysteine in Preclinical Contexts
Absorption, Distribution, and Elimination Characteristics in Animal Models
Studies involving radiolabelled NAC in laboratory animals provide indirect evidence for the behavior of N,N-Diacetylcysteine. Following oral administration, NAC is rapidly and almost completely absorbed. europa.eu However, it undergoes extensive first-pass metabolism in the gastrointestinal tract and liver, which results in low bioavailability of the unchanged parent compound. europa.eu
Once absorbed, the distribution of NAC-related compounds, which would include this compound, is rapid and widespread across various organs and tissues, regardless of the administration route. europa.eu Peak concentrations in tissues are typically observed within 1 to 4 hours after administration. europa.eu The elimination of these compounds occurs primarily through the kidneys, with the main urinary metabolite being inorganic sulfate. europa.eumdpi.com The amount of unchanged NAC excreted is insignificant. europa.eu
A study in Wistar rats using an intraperitoneal injection of NAC found the highest concentrations in plasma and liver, followed by the kidney, lungs, heart, and spleen. researchgate.net This highlights the extensive distribution of the compound and its metabolites throughout the body.
Biotransformation Pathways and Identification of Metabolites in Research Animals
The primary step in the metabolism of NAC is deacetylation to form cysteine. europa.eu This transformation occurs in the gastrointestinal tract and the liver. europa.eu Cysteine then enters various endogenous pathways. It can be incorporated into proteins, used for the synthesis of glutathione (B108866) (GSH), or degraded to inorganic sulfate. europa.eu
During these metabolic processes, several disulfide compounds are formed, including this compound. europa.eunih.gov The metabolic profile of NAC consists of a mixture of endogenous substances and their derivatives. europa.eu In vivo, acetylcysteine can form cysteine, various disulfides, and conjugates. nih.gov Identified metabolites include N,N'-diacetylcysteine, N-acetylcysteine-cysteine, and N-acetylcysteine-glutathione. nih.govnih.gov
A metabolic study in rats using 35S-NAC identified cysteine and cystine (cysteine disulfide) as the major metabolites in the liver. mdpi.com The primary excretion product found in the urine was inorganic sulfate, with smaller amounts of taurine (B1682933) also detected. mdpi.com
The biotransformation pathways are complex and interconnected, leading to a dynamic pool of thiols and disulfides in the body. The formation of this compound is a part of this metabolic cascade. europa.eusfrbm.org
Table 1: Identified Metabolites of N-Acetylcysteine in Preclinical Models
| Metabolite | Location/Excretion Route | Species |
|---|---|---|
| Cysteine | Liver, GI Tract | Rat, Other Mammals |
| Cystine (Cysteine Disulfide) | Liver | Rat |
| This compound | General Circulation | Various |
| N-acetylcysteine-cysteine | General Circulation | Various |
| N-acetylcysteine-glutathione | General Circulation | Various |
| Inorganic Sulfate | Urine | Rat |
| Taurine | Urine | Rat |
Tissue and Organ Distribution Studies in Preclinical Species
Studies using radiolabelled NAC in laboratory animals have demonstrated a broad distribution to all examined organs and tissues. europa.eu The highest concentrations of total radioactivity are consistently found in the kidneys and liver, with lower levels detected in muscle and brain tissue. europa.eu
In Watanabe-heritable hyperlipidemic (WHHL) rabbits, a model for atherosclerosis, orally administered this compound was shown to reduce atherosclerotic lesions in the thoracic aorta by 50%, indicating that the compound reaches and exerts effects on vascular tissues. medchemexpress.com
A study in Wistar rats that received an intraperitoneal injection of NAC provided a more detailed distribution profile. The concentrations of NAC were measured in various tissues, revealing the following distribution pattern from highest to lowest concentration: researchgate.net
Plasma
Liver
Kidney
Lungs
Heart
Spleen
This distribution pattern underscores the significant uptake of NAC and its metabolites by the liver and kidneys, which are the primary sites of metabolism and excretion, respectively. europa.euresearchgate.net
Table 2: Relative Tissue Distribution of N-Acetylcysteine in Wistar Rats
| Tissue/Fluid | Relative Concentration |
|---|---|
| Plasma | Highest |
| Liver | High |
| Kidney | Moderate |
| Lungs | Lower |
| Heart | Lower |
| Spleen | Lowest |
Structure Activity Relationship Sar of N,n Diacetylcysteine and Its Analogues
Impact of Disulfide Bridge Integrity on Biological Activity and Immunomodulation
The disulfide bridge is a defining feature of N,N-Diacetylcysteine, which is the disulfide dimer of N-acetylcysteine (NAC). researchgate.netnih.govmedchemexpress.com Research has consistently shown that the integrity of this S-S bond is crucial for its distinct biological and immunomodulatory activities.
Initial SAR studies revealed that an intact disulfide bridge is essential for DiNAC's ability to modulate contact sensitivity/delayed-type hypersensitivity (CS/DTH) reactions in vivo. researchgate.netnih.gov This structural requirement distinguishes DiNAC's mechanism from its monomer, NAC. In fact, DiNAC is 100 to 1000 times more potent than NAC in enhancing the CS reaction to oxazolone (B7731731) in mice, which indicates that DiNAC is not merely acting as a prodrug for NAC. nih.gov Further supporting this, structure-activity studies suggest that a stereochemically-defined disulfide element is necessary for this activity. nih.gov
The immunomodulatory effects of DiNAC, dependent on this disulfide bridge, are believed to be central to its anti-atherosclerotic properties. researchgate.netnih.gov DiNAC was investigated for these effects because of its immunomodulating capabilities, which were found to be similar to those of the antioxidant probucol (B1678242) and its analogues that also possess two sulfur atoms in close proximity. researchgate.netnih.gov In animal models, DiNAC demonstrated significant anti-atherosclerotic activity, reducing thoracic aortic atherosclerotic lesions by 50% in hyperlipidemic rabbits, an effect not attributed to alterations in lipid metabolism. researchgate.netmdpi.com This suggests that the immunomodulatory function, conferred by the disulfide structure, is a key mechanism for its therapeutic effects in atherosclerosis. researchgate.netnih.govnih.gov
The importance of the disulfide bridge is also highlighted in its thrombolytic potential. One study discovered that DiNAC has a marked ability to lyse platelet thrombi, an effect not observed with NAC, further underscoring that the dimeric, disulfide-containing structure possesses unique biological activities. researchgate.net
| Biological Activity | This compound (DiNAC) | N-Acetylcysteine (NAC) | Key Finding |
|---|---|---|---|
| Immunomodulation (CS/DTH Reaction) | Potent modulator | 100-1000 times less potent than DiNAC | The intact disulfide bridge in DiNAC is critical for its high potency. nih.gov |
| Anti-atherosclerosis | Effective; reduces lesions by 50% in rabbit models | Less potent; mechanisms are considered more related to general antioxidant effects | DiNAC's effect is linked to immunomodulation via its disulfide structure. researchgate.netmdpi.com |
| Thrombolysis | Demonstrates marked ability to lyse platelet thrombi | Lacks significant thrombolytic activity | The disulfide dimer structure confers a surprising thrombolytic capability. researchgate.net |
Influence of Acetyl Groups on Pharmacological Profiles and Cellular Permeability
The two acetyl groups in this compound play a significant role in defining its pharmacological profile, particularly concerning its stability, solubility, and ability to cross cell membranes. Acetylation of the parent amino acid, cysteine, enhances the molecule's stability and water solubility. rjptonline.org
The acetyl group attached to the amino group of cysteine makes the resulting N-acetylcysteine (NAC) molecule less susceptible to oxidation than cysteine itself. researchgate.net This increased stability is an advantageous property for a therapeutic agent. nih.gov Furthermore, acetylation alters the physicochemical properties of amino acids. At physiological pH, an amino acid like leucine (B10760876) exists as a zwitterion, while N-acetyl-L-leucine is primarily an anion. biorxiv.org This change in charge, removing the positive charge from the nitrogen atom, influences how the molecule interacts with cellular transport systems. biorxiv.orgresearchgate.net
This principle applies to NAC and, by extension, to DiNAC. NAC is described as a membrane-permeable cysteine precursor that can deliver cysteine to the cell without requiring active transport. insights.bio Its acetyl group allows it to be more permeable than cysteine. rjptonline.org Once inside the cell, cytosolic acylases can deacetylate the molecule, releasing cysteine, which can then be used for processes like glutathione (B108866) synthesis. insights.bioinsights.bio
| Property | Parent Compound (Cysteine/Cystine) | Acetylated Compound (NAC/DiNAC) | Reference |
|---|---|---|---|
| Stability | Undergoes rapid oxidation in solution | More stable and less susceptible to oxidation | rjptonline.orgresearchgate.net |
| Solubility | - | Higher water solubility | rjptonline.org |
| Cellular Permeability | Requires transporters | More permeable; can cross membranes more easily | rjptonline.orginsights.bio |
| Physiological Charge | Zwitterionic | Anionic (for N-acetylated amino acids) | biorxiv.org |
Rational Design and Evaluation of this compound Derivatives for Enhanced Research Properties
The rational design of this compound derivatives aims to optimize specific properties for therapeutic or research applications. By modifying the core structure of DiNAC, researchers can enhance features like bioavailability, target specificity, and efficacy.
One area of exploration is the creation of derivatives to improve performance in specific applications, such as cell culture. A study assessed various cysteine and cystine analogs, including N,N′-diacetyl-L-cystine (DiNAC) and N,N′-diacetyl-L-cystine dimethylester (DACDM), as replacements for cysteine in cell culture media. The goal was to reduce product microheterogeneity while maintaining high productivity. The findings showed that cystine analogs, particularly DACDM, had a positive impact, suggesting that esterification of the carboxyl groups could be a viable strategy for modifying the molecule's properties. researchgate.net
Another approach involves synthesizing novel derivatives to screen for enhanced biological activity. For instance, a series of new N-acetylcysteine (NAC) derivatives were designed and synthesized to find compounds with better anti-hepatocellular injury activity. nih.gov In this study, derivatives were created and tested in cell models, leading to the identification of lead compounds (6a and 6b) that showed more potent activity in decreasing malondialdehyde levels than NAC itself. nih.gov Compound 6a also displayed excellent cell permeability and oral bioavailability in rats. nih.gov This highlights a strategy where the core structure is modified to improve both pharmacodynamic and pharmacokinetic profiles.
The development of cystine derivatives has also been explored for other therapeutic purposes, such as in the prevention of kidney stones, indicating the versatility of this chemical scaffold for rational drug design. google.com The synthesis of crystalline, non-hygroscopic, and chemically stable salts of DiNAC has also been a focus, as the base compound can be amorphous and hygroscopic, making it difficult to formulate. google.com Finding organic bases that form favorable salts represents another facet of rational development to create a viable pharmaceutical product. google.com
| Derivative | Modification | Purpose/Enhanced Property | Reference |
|---|---|---|---|
| N,N′-diacetyl-L-cystine dimethylester (DACDM) | Esterification of carboxyl groups | Improved performance in cell culture media (reduced product heterogeneity) | researchgate.net |
| Novel NAC Derivatives (e.g., 6a, 6b) | Various synthetic modifications | Enhanced anti-hepatocellular injury activity and improved permeability/bioavailability | nih.gov |
| Organic Salts of DiNAC | Salt formation with organic bases | Improved physical properties (crystallinity, non-hygroscopic) for pharmaceutical formulation | google.com |
| N,S-Diacetylcysteine methyl ester | Acetylation and esterification | Enhanced cell membrane permeability for research on intracellular transport | medchemexpress.com |
Future Research Directions and Translational Perspectives Non Clinical
Identification and Validation of Novel Molecular Targets for N,N-Diacetylcysteine Action
Future research is geared towards identifying and validating novel molecular targets of this compound to broaden its potential applications. While its role as a precursor to L-cysteine and subsequent replenishment of intracellular glutathione (B108866) (GSH) is a cornerstone of its activity, emerging evidence suggests a more complex interaction with cellular machinery. nih.govnih.gov Investigations are increasingly focused on its ability to modulate signaling pathways independent of GSH synthesis.
Key areas of future investigation include:
Inflammatory Pathways: this compound's parent compound, N-acetylcysteine (NAC), has been shown to modulate inflammatory signaling, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways. nih.govnih.gov Future studies will likely focus on delineating the specific effects of this compound on these and other inflammatory cascades to uncover more direct anti-inflammatory targets.
Kinase Regulation: The compound's influence on various kinases, such as c-Jun N-terminal kinase and p38 MAP kinase, presents another avenue for exploration. nih.gov Identifying specific kinase targets could explain its pleiotropic effects in different cellular contexts.
Neurotransmitter Systems: Given the interest in NAC for neuropsychiatric conditions, investigating the direct and indirect effects of this compound on neurotransmitter systems like the glutamatergic and GABAergic systems is a promising research direction. itjfs.com
Development and Application of Advanced In Vitro and In Vivo Research Models
To better understand the biological effects of this compound, the development and application of more sophisticated research models are essential. These models aim to provide a more accurate representation of human physiology and disease states.
In Vitro Models:
Organoid Cultures: The use of organoids, such as those derived from non-small cell lung cancer, colorectal cancer, liver, and pancreas, offers a three-dimensional culture system that more closely mimics the in vivo environment. These models can be instrumental in studying the tissue-specific effects and metabolism of this compound. Crypt organoids, for instance, maintain the expression of drug-metabolizing enzymes, making them a valuable tool for such studies. nih.gov
Co-culture Systems: Developing co-culture models that include different cell types (e.g., neurons and glial cells, cancer cells and immune cells) will allow for the investigation of intercellular signaling and the compound's effects within a more complex biological context.
In Vivo Models:
Genetically Engineered Animal Models: The use of transgenic or knockout animal models will enable researchers to dissect the role of specific genes and pathways in the action of this compound.
Disease-Specific Animal Models: Further research using established animal models for conditions such as diabetic neuropathy, retinopathy, and nephropathy will be crucial for preclinical validation of the compound's therapeutic potential. nih.gov
Investigation of Synergistic Effects with Other Research Compounds in Preclinical Studies
Exploring the synergistic potential of this compound with other research compounds is a key strategy to enhance its efficacy and broaden its therapeutic applications. Preclinical studies are essential to identify promising combinations and understand the underlying mechanisms of their synergistic interactions.
Recent preclinical research has highlighted the potential for synergistic effects when combining N-acetylcysteine with other antioxidants. For instance, a study in an intestinal-neuronal in vitro model demonstrated that the combination of NAC with Vitamin D3 and Glutathione resulted in enhanced neuroprotective effects, including a reduction in inflammation and an increase in cell myelination, compared to the individual compounds. mdpi.com Another study in animal and cellular models of mitochondrial complex I disease found that NAC in combination with vitamin E was more effective at reducing mitochondrial ROS production and restoring mitochondrial function than either antioxidant alone. nih.gov
Future preclinical investigations are likely to focus on:
Combination with Other Antioxidants: Systematically evaluating the synergistic antioxidant effects of this compound with a broader range of antioxidants in various disease models.
Adjuvant to Conventional Therapies: Investigating the potential of this compound to enhance the efficacy of conventional drugs, such as chemotherapeutic agents, by mitigating oxidative stress-related side effects or overcoming drug resistance.
Table 1: Preclinical Studies on Synergistic Effects of N-acetylcysteine
| Combination | Model | Observed Synergistic Effects | Reference |
|---|---|---|---|
| N-acetylcysteine, Vitamin D3, Glutathione | Intestinal-Neuronal In Vitro Model | Reduced inflammation, enhanced cell myelination and brain tropism | mdpi.com |
| N-acetylcysteine, Vitamin E | Animal and cellular models of mitochondrial complex I disease | Reduced mitochondrial ROS production, restored mitochondrial function, increased animal survival | nih.gov |
Theoretical and Computational Chemistry Approaches to this compound Mechanisms
Theoretical and computational chemistry offers powerful tools to investigate the mechanisms of action of this compound at a molecular level. These approaches can provide insights that are difficult to obtain through experimental methods alone.
One study utilized density functional theory (DFT) and Metropolis Monte Carlo atomistic simulations to explore the inhibitory effect and adsorption properties of N-acetylcysteine in an acidic environment. mdpi.com The computational results were consistent with experimental data, indicating that the inhibitory action involved chemisorption of the molecule on the carbon steel surface, accompanied by van der Waals forces and electrostatic interactions. mdpi.com
Future computational studies on this compound could include:
Molecular Docking: To predict the binding affinity and orientation of this compound to its potential molecular targets.
Molecular Dynamics Simulations: To study the dynamic behavior of the compound and its interactions with biological macromolecules over time.
Quantum Chemical Calculations: To investigate the electronic properties of this compound and its reactivity towards reactive oxygen species.
Computational Modeling of Enzyme Interactions: As demonstrated with NAC and α-glucosidase, computational models can be used to understand how this compound might act as a chaperone to stabilize mutant enzymes. nih.gov
Methodological Innovations in Analytical and Biological Research of this compound
Advancements in analytical and biological research methodologies are crucial for the accurate quantification and detailed investigation of this compound and its metabolites.
Analytical Methods:
High-Performance Liquid Chromatography (HPLC): A stability-indicating RP-HPLC method has been developed for the simultaneous determination of N-acetyl-L-cysteine and its oxidized form, N,N'-diacetyl-L-cystine, in cell culture media. insights.bioinsights.bio This method demonstrates good linearity, accuracy, and precision, with a UV detection wavelength of 212 nm. insights.bioinsights.bio Further development of HPLC methods, including those coupled with mass spectrometry (LC-MS), will be essential for the sensitive and specific quantification of this compound in complex biological matrices. researchgate.net
Electrochemical Sensors: Novel impedimetric sensors based on modified graphite (B72142) electrodes are being developed for the selective and sensitive determination of related compounds like N-acetyl-L-cysteine. nih.govbohrium.com These sensors offer the potential for rapid and cost-effective analysis. A recently developed sensor demonstrated a strong potential for detecting hydroxyl radicals generated by living cells. nih.gov The development of biosensors for the specific detection of this compound could provide real-time monitoring in biological systems. mdpi.com
Biological Research Tools:
Fluorescent Probes: The design and synthesis of novel fluorescent probes that can specifically react with this compound would enable the visualization of its subcellular localization and dynamics within living cells.
"Omics" Technologies: The application of genomics, proteomics, and metabolomics will provide a comprehensive understanding of the global cellular changes induced by this compound, helping to identify novel pathways and biomarkers associated with its activity.
Table 2: Analytical Methods for N-acetylcysteine and its Derivatives
| Method | Analytes | Matrix | Key Features | Reference |
|---|---|---|---|---|
| RP-HPLC | N-acetyl-L-cysteine, N,N'-diacetyl-L-cystine | Cell culture media | Stability-indicating, good linearity, UV detection at 212 nm | insights.bioinsights.bio |
| LC-UV-MS | N-acetylcysteine and its impurities | Pharmaceutical formulation | Simultaneous determination, high specificity | researchgate.net |
| Impedimetric Sensor | N-acetyl-L-cysteine | - | Electrochemical detection, high sensitivity | nih.govbohrium.com |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N,N-Diacetylcysteine in biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) are widely used due to their sensitivity and specificity. For example, plasma concentrations of this compound can be measured using validated protocols that include protein precipitation, chromatographic separation with reverse-phase columns, and detection via electrospray ionization (ESI) . Method validation should adhere to guidelines for accuracy, precision, and linearity (e.g., FDA Bioanalytical Method Validation).
Q. What are the primary metabolic pathways of N-acetylcysteine (NAC) leading to this compound formation?
- Answer : NAC undergoes extensive first-pass metabolism in the liver, where it is deacetylated to form cysteine and subsequently metabolized into disulfides, including this compound. This pathway is critical for understanding NAC's prodrug mechanism, as this compound may contribute to glutathione synthesis or redox modulation . Enzymatic kinetics studies using liver microsomes or hepatocyte models can elucidate rate-limiting steps.
Advanced Research Questions
Q. How do pharmacokinetic properties of this compound influence its therapeutic index compared to NAC?
- Answer : this compound has a larger volume of distribution (Vdss: 0.47 L/kg) and longer terminal half-life (~18.1 hours) compared to NAC, suggesting prolonged systemic exposure. However, its renal clearance (30% of total body clearance) and lower bioavailability due to first-pass metabolism may limit therapeutic efficacy. Pharmacodynamic modeling using compartmental analysis can optimize dosing regimens for target engagement .
| Parameter | This compound | N-Acetylcysteine (NAC) |
|---|---|---|
| Volume of Distribution (Vdss) | 0.47 L/kg | 0.33 L/kg |
| Half-life (T1/2) | 18.1 hours | 5.6 hours |
| Renal Clearance | 30% of total | 60–70% of total |
Q. What experimental designs are optimal for isolating this compound's effects from NAC in preclinical studies?
- Answer : Radiolabeled tracer studies (e.g., [35S]-NAC) combined with selective enzyme inhibitors (e.g., deacetylase blockers) can isolate this compound's contributions. In vivo models should control for NAC’s direct effects by using knockout animals (e.g., GSTP1-null mice) or co-administering metabolic inhibitors. Analytical validation via isotopic dilution assays ensures specificity .
Q. How should researchers address discrepancies in reported plasma concentrations of this compound across studies?
- Answer : Contradictions may arise from differences in dosing regimens (e.g., oral vs. IV), analytical methodologies, or population-specific factors (e.g., hepatic impairment). Meta-analyses should stratify data by study design, while in vitro stability assays (e.g., pH, temperature effects) can identify pre-analytical variables. Cross-validation using standardized reference materials is critical .
Methodological and Contradiction Analysis
Q. What role does this compound play in NAC’s efficacy for acetaminophen overdose?
- Answer : While NAC is the primary antidote, this compound may enhance glutathione replenishment in delayed treatment scenarios. Comparative studies using selective inhibition of NAC metabolism (e.g., carboxylesterase inhibitors) in animal models can clarify its contribution. Clinical pharmacokinetic-pharmacodynamic (PK-PD) models should integrate metabolite data to refine dosing protocols .
Q. What are the challenges in detecting this compound in complex biological samples?
- Answer : Matrix effects (e.g., plasma proteins) and co-eluting metabolites (e.g., cysteine disulfides) complicate detection. Solid-phase extraction (SPE) or derivatization (e.g., thiol-blocking agents) improves specificity. Method development should include stability testing under storage conditions (−80°C, limited freeze-thaw cycles) to prevent artifactual degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
